molecular formula C10H13N B060908 7-Methyl-2,3-dihydro-1H-inden-1-amine CAS No. 168902-78-1

7-Methyl-2,3-dihydro-1H-inden-1-amine

Cat. No. B060908
CAS RN: 168902-78-1
M. Wt: 147.22 g/mol
InChI Key: ZIOLVQXVKOGSHV-UHFFFAOYSA-N
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Description

7-Methyl-2,3-dihydro-1H-inden-1-amine, also known as 7-Me-MDA, is a psychoactive drug that belongs to the amphetamine class of compounds. It is structurally similar to MDMA, but with a methyl group substitution at the 7-position of the indane ring. This compound has gained interest in scientific research due to its potential therapeutic applications, as well as its effects on the central nervous system.

Mechanism of Action

The mechanism of action of 7-Methyl-2,3-dihydro-1H-inden-1-amine is not fully understood, but it is believed to act as a serotonin and dopamine releaser, similar to MDMA. This compound has been shown to increase the levels of serotonin and dopamine in the brain, leading to feelings of euphoria and increased sociability.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 7-Methyl-2,3-dihydro-1H-inden-1-amine are similar to those of MDMA. This compound has been shown to increase heart rate, blood pressure, and body temperature. It also causes the release of neurotransmitters such as serotonin and dopamine, leading to feelings of euphoria and increased sociability.

Advantages and Limitations for Lab Experiments

One advantage of using 7-Methyl-2,3-dihydro-1H-inden-1-amine in lab experiments is its similarity to MDMA, which has been extensively studied. This makes it easier to compare the effects of these compounds and to draw conclusions about their mechanisms of action. However, one limitation of using 7-Methyl-2,3-dihydro-1H-inden-1-amine is its limited availability, which can make it difficult to obtain for research purposes.

Future Directions

There are several potential future directions for research on 7-Methyl-2,3-dihydro-1H-inden-1-amine. One area of interest is its potential therapeutic applications, particularly in the treatment of Parkinson's disease and depression. Another area of interest is its effects on the central nervous system, particularly its mechanism of action and the long-term effects of use. Further research is needed to fully understand the potential benefits and risks of this compound.

Synthesis Methods

The synthesis of 7-Methyl-2,3-dihydro-1H-inden-1-amine involves the reaction of 2,3-dihydro-1H-inden-1-one with methylamine in the presence of a reducing agent, such as sodium borohydride. This process results in the formation of 7-Methyl-2,3-dihydro-1H-inden-1-amine as a white crystalline powder with a melting point of approximately 184-186°C.

Scientific Research Applications

7-Methyl-2,3-dihydro-1H-inden-1-amine has been the subject of several scientific studies due to its potential therapeutic applications. One study found that this compound has neuroprotective effects on dopaminergic neurons, which could be beneficial in the treatment of Parkinson's disease. Another study found that 7-Methyl-2,3-dihydro-1H-inden-1-amine has antidepressant-like effects in animal models, suggesting that it could be used to treat depression.

properties

CAS RN

168902-78-1

Product Name

7-Methyl-2,3-dihydro-1H-inden-1-amine

Molecular Formula

C10H13N

Molecular Weight

147.22 g/mol

IUPAC Name

7-methyl-2,3-dihydro-1H-inden-1-amine

InChI

InChI=1S/C10H13N/c1-7-3-2-4-8-5-6-9(11)10(7)8/h2-4,9H,5-6,11H2,1H3

InChI Key

ZIOLVQXVKOGSHV-UHFFFAOYSA-N

SMILES

CC1=C2C(CCC2=CC=C1)N

Canonical SMILES

CC1=C2C(CCC2=CC=C1)N

Origin of Product

United States

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